molecular formula C29H48O B1233290 Clerosterol CAS No. 2364-23-0

Clerosterol

Cat. No. B1233290
CAS RN: 2364-23-0
M. Wt: 412.7 g/mol
InChI Key: GHGKPLPBPGYSOO-FBZNIEFRSA-N
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Description

Clerosterol is a phytosterol , which means it is a type of plant sterol. These compounds are found in the unsaponifiable matter of various plant oils and fats. Phytosterols have garnered attention due to their potential health benefits, particularly in relation to cholesterol management and anti-inflammatory effects .


Synthesis Analysis

The biosynthesis of clerosterol occurs within plants. It is synthesized from squalene , a precursor molecule. The enzymatic conversion of squalene leads to the formation of various sterols, including clerosterol. The exact pathway may vary depending on the plant species .


Molecular Structure Analysis

Clerosterol has a steroidal structure , characterized by a four-ring backbone. Its chemical formula is C~30~H~50~O . The specific arrangement of functional groups on the sterol nucleus contributes to its biological activity. Clerosterol is a close relative of other phytosterols like β-sitosterol and campesterol .


Chemical Reactions Analysis

Clerosterol can undergo various chemical reactions, including hydrogenation , oxidation , and esterification . These reactions modify its structure and properties. For instance, hydrogenation can convert clerosterol into its saturated form, while oxidation may lead to the formation of oxysterols .

Scientific Research Applications

Cytotoxic Effects on Melanoma Cells

Clerosterol has been found to have cytotoxic effects on A2058 human melanoma cells . It inhibits the growth of these cells with an IC50 of 150 µM . The cytotoxic effects are evidenced by DNA fragmentation, an increase in the number of sub-G1 hypodiploid cells, and the presence of apoptotic bodies .

Induction of Apoptosis

Clerosterol induces apoptosis, a type of programmed cell death . This is a crucial process for successful cancer treatment, and several chemotherapeutic drugs are known to induce apoptosis in vitro .

Cell Cycle Arrest

Clerosterol has been found to cause cell cycle arrest at the sub-G1 phase . This means it can halt the division of cells, which is a significant mechanism in controlling the proliferation of cancer cells .

Mitochondrial Membrane Depolarization

Clerosterol treatment causes the loss of mitochondrial membrane potential . This is a key event in the early stages of cell apoptosis and is often associated with the opening of the mitochondrial permeability transition pore, leading to the release of cytochrome c and other pro-apoptotic factors .

Antiparasitic Activity

Clerosterol has been found to be active against T. b. brucei, a parasite that causes African sleeping sickness . It has an IC50 value of 53.6 µg/ml against this parasite .

Potential in Cancer Research

Given its cytotoxic effects on melanoma cells, induction of apoptosis, cell cycle arrest, and mitochondrial membrane depolarization, Clerosterol holds potential in cancer research . Its mechanisms of action could be further explored for potential therapeutic applications in cancer treatment .

Mechanism of Action

Target of Action

Clerosterol, a phytosterol isolated from the marine alga Codium fragile, has been found to primarily target A2058 human melanoma cells . It also interacts with drug transporters such as P-glycoprotein (Pgp) , Multidrug Resistance-associated Protein 1 (Mrp1) , and Multidrug Resistance-associated Protein 2 (Mrp2) . These targets play a crucial role in drug resistance, making them important in the context of cancer treatment.

Mode of Action

Clerosterol exerts its effects by inducing apoptotic cell death in A2058 human melanoma cells . This is evidenced by DNA fragmentation, an increase in the number of sub-G1 hypodiploid cells, and the presence of apoptotic bodies . Clerosterol treatment causes the loss of mitochondrial membrane potential . It also alters the expression of apoptosis-associated proteins, including the upregulation of Bax , downregulation of Bcl-2 , and activation of caspases 3 and 9 .

Biochemical Pathways

It is known that clerosterol influences theapoptosis pathway . The compound’s ability to upregulate Bax, downregulate Bcl-2, and activate caspases 3 and 9 suggests its involvement in the intrinsic (mitochondrial) pathway of apoptosis .

Pharmacokinetics

It is known that clerosterol can decrease the uptake of certain drugs in cells by interacting with drug transporters . This suggests that clerosterol may influence drug bioavailability, but more research is needed to fully understand these effects.

Result of Action

Clerosterol’s primary result of action is the induction of apoptotic cell death in A2058 human melanoma cells . This leads to a decrease in the growth of these cells, with an IC50 of 150 µM . Clerosterol also decreases the uptake of certain drugs in cells, potentially working against cancer multidrug resistance by inhibiting Pgp activity .

Action Environment

The environment in which clerosterol acts can influence its efficacy and stability. For instance, clerosterol is isolated from the marine alga Codium fragile , suggesting that it may be adapted to function in marine environments.

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,20-21,23-27,30H,2,7-9,11-18H2,1,3-6H3/t20-,21+,23+,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGKPLPBPGYSOO-FBZNIEFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clerosterol

CAS RN

2364-23-0
Record name (-)-Clerosterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2364-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,25-Stigmastadienol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002364230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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